molecular formula C16H22N6S B6456934 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549016-82-0

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6456934
CAS No.: 2549016-82-0
M. Wt: 330.5 g/mol
InChI Key: ITZLMQDZGKEOLL-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiadiazole ring, and a pyrimidine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The structure would likely involve a significant amount of intramolecular hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Future Directions

Future research could focus on exploring the potential biological activities of this compound and similar compounds. This could involve in vitro and in vivo studies to determine their effects on various biological targets .

Properties

IUPAC Name

3-cyclopropyl-5-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6S/c1-10-11(2)17-12(3)18-15(10)21-6-8-22(9-7-21)16-19-14(20-23-16)13-4-5-13/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLMQDZGKEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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